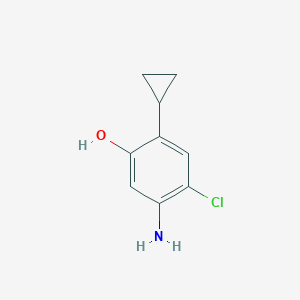
5-Amino-4-chloro-2-cyclopropylphenol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-Amino-4-chloro-2-cyclopropylphenol is an organic compound with a unique structure that includes an amino group, a chloro group, and a cyclopropyl group attached to a phenol ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Amino-4-chloro-2-cyclopropylphenol typically involves multiple steps, starting from readily available precursors. One common method involves the chlorination of 2-cyclopropylphenol followed by the introduction of an amino group through a substitution reaction. The reaction conditions often require the use of specific catalysts and solvents to ensure high yield and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. These methods are optimized for efficiency and cost-effectiveness, often utilizing advanced technologies such as automated reactors and real-time monitoring systems to control reaction parameters.
Chemical Reactions Analysis
Types of Reactions
5-Amino-4-chloro-2-cyclopropylphenol can undergo various chemical reactions, including:
Oxidation: The phenol group can be oxidized to form quinones.
Reduction: The chloro group can be reduced to a hydrogen atom.
Substitution: The amino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used under basic or acidic conditions.
Major Products Formed
Oxidation: Quinone derivatives.
Reduction: Dechlorinated phenol derivatives.
Substitution: Various substituted phenol derivatives depending on the reagent used.
Scientific Research Applications
5-Amino-4-chloro-2-cyclopropylphenol has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 5-Amino-4-chloro-2-cyclopropylphenol involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with biological macromolecules, while the chloro group can participate in halogen bonding. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
- 5-Amino-2-chloro-4-fluorobenzoic acid
- 5-Amino-2-chloro-4-methylphenol
- 5-Amino-2-chloro-4-nitrophenol
Uniqueness
5-Amino-4-chloro-2-cyclopropylphenol is unique due to the presence of the cyclopropyl group, which imparts distinct steric and electronic properties. This makes it a valuable compound for studying structure-activity relationships and developing new chemical entities with improved properties.
Properties
Molecular Formula |
C9H10ClNO |
|---|---|
Molecular Weight |
183.63 g/mol |
IUPAC Name |
5-amino-4-chloro-2-cyclopropylphenol |
InChI |
InChI=1S/C9H10ClNO/c10-7-3-6(5-1-2-5)9(12)4-8(7)11/h3-5,12H,1-2,11H2 |
InChI Key |
NFDKOZUPAJYWFJ-UHFFFAOYSA-N |
Canonical SMILES |
C1CC1C2=CC(=C(C=C2O)N)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


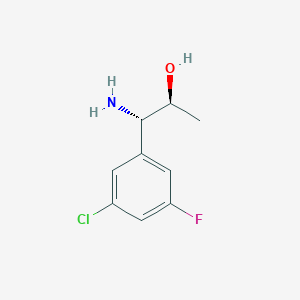

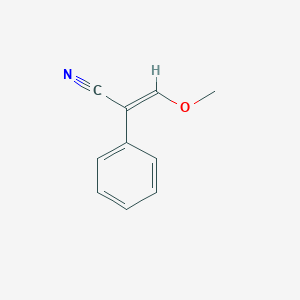


![(S)-1-(2,2-Difluorobenzo[D][1,3]dioxol-4-YL)propan-1-amine](/img/structure/B13047520.png)
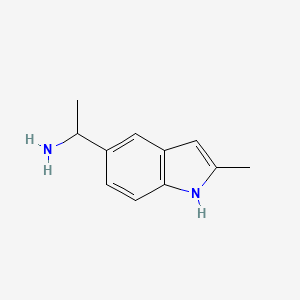
![(1R)-1-[6-Fluoro-2-(trifluoromethyl)phenyl]ethane-1,2-diamine 2hcl](/img/structure/B13047526.png)
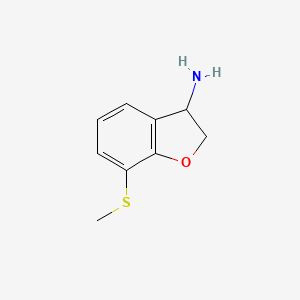
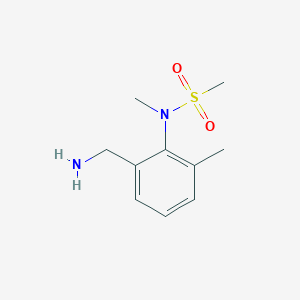
![5-Methyl-1,4,5,6-tetrahydrocyclopenta[B]pyrrol-4-amine hcl](/img/structure/B13047537.png)
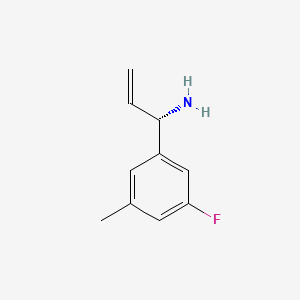
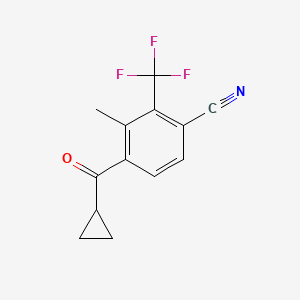
![(3R,4S,5R)-2-(4-Aminoimidazo[2,1-F][1,2,4]triazin-7-YL)-5-(hydroxymethyl)tetrahydrofuran-3,4-diol](/img/structure/B13047575.png)
